molecular formula C11H19NO4 B6263497 3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid CAS No. 355390-94-2

3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid

Cat. No. B6263497
CAS RN: 355390-94-2
M. Wt: 229.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(tert-butoxy)carbonylamino}propanoic acid is a chemical compound with the CAS Number: 917202-02-9 . It has a molecular weight of 231.29 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.

Scientific Research Applications

3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid has several applications in scientific research. It is used in the synthesis of peptides, proteins, and other organic compounds. It is also used as a protective group in organic synthesis, allowing for the selective protection of certain functional groups in a molecule. In addition, this compound can be used in the synthesis of peptide hormones, such as insulin and growth hormone, and in the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound, meaning that it is not easily degraded. In addition, this compound is a non-toxic compound and is not known to cause any adverse effects.
The main limitation of this compound is that it is not suitable for use in certain laboratory experiments. It is not water-soluble and therefore cannot be used in aqueous solutions. In addition, this compound is not compatible with some organic solvents and therefore cannot be used in certain solvents.

Future Directions

3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid has several potential future applications in scientific research. It could be used in the synthesis of peptide hormones, such as insulin and growth hormone, and in the synthesis of pharmaceuticals. In addition, this compound could be used in the synthesis of new organic compounds and in the synthesis of new materials. It could also be used in the development of new catalysts for chemical reactions. Finally, this compound could be used in the development of new drug delivery systems.

Synthesis Methods

3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid can be synthesized in several different ways. One approach is to synthesize it from propionic acid and tert-butyl alcohol. This method involves the reaction of propionic acid with tert-butyl alcohol in the presence of sulfuric acid. The reaction produces tert-butoxycarbonyl-prop-2-en-1-yl-amino-propanoic acid, which is then purified and isolated for use in laboratory experiments.

Safety and Hazards

According to the safety information provided, this compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid involves the protection of the amine group, followed by the addition of the prop-2-en-1-yl group, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "prop-2-en-1-amine", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting L-alanine with tert-butyl chloroformate and triethylamine in dichloromethane to yield N-tert-butoxycarbonyl-L-alanine.", "Step 2: Addition of the prop-2-en-1-yl group by reacting N-tert-butoxycarbonyl-L-alanine with prop-2-en-1-amine and diisopropylethylamine in dichloromethane to yield N-tert-butoxycarbonyl-3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanamide.", "Step 3: Deprotection of the amine group by reacting N-tert-butoxycarbonyl-3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanamide with methanol and sodium hydroxide in water to yield 3-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}propanoic acid.", "Step 4: Purification of the final product by recrystallization or column chromatography using a suitable solvent system." ] }

CAS RN

355390-94-2

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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